molecular formula C5H7F2N3 B10903565 1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine

1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B10903565
M. Wt: 147.13 g/mol
InChI Key: QNRVQTXDEMBVPU-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine (CAS 1638927-79-3) is a valuable biochemical reagent for life science research . This compound, with a molecular formula of C5H7F2N3 and a molecular weight of 147.13 g/mol, serves as a key synthetic intermediate, particularly in the development of novel active molecules . The incorporation of the difluoromethyl (-CF2H) group is a strategic tool in modern medicinal chemistry and agrochemical design . Unlike a trifluoromethyl (-CF3) group, the difluoromethyl group can act as a bioisostere for hydroxyl, thiol, and amine functionalities, and it possesses a unique ability to function as a hydrogen bond donor due to its acidic proton, which can influence binding affinity and specificity in biological systems . Furthermore, the -CF2H moiety is known to enhance key physicochemical properties of a lead compound, including increased metabolic stability and improved membrane permeability, which are critical for optimizing pharmacokinetic profiles . Researchers utilize this pyrazole derivative as a building block for the synthesis of more complex molecules, exploring structure-activity relationships in various research pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethyl)-5-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3/c1-3-2-4(8)9-10(3)5(6)7/h2,5H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRVQTXDEMBVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2,2-Difluoroacetyl Halides with α,β-Unsaturated Esters

A patent (CN111362874B) describes the synthesis of related difluoromethylpyrazole derivatives through a two-step process. Step 1 involves the substitution/hydrolysis of α,β-unsaturated esters (e.g., ethyl acrylate) with 2,2-difluoroacetyl chloride in the presence of a base (e.g., triethylamine) to form α-difluoroacetyl intermediates. Step 2 employs methylhydrazine sulfate in ethanol under reflux (85°C) for 12 hours, followed by cyclization to yield the pyrazole ring. Catalysts such as sodium iodide enhance reaction efficiency, achieving yields up to 38% after purification via silica gel chromatography.

Key Reaction Conditions :

  • Temperature: 85°C

  • Solvent: Ethanol

  • Catalysts: NaI or KI

  • Purification: Column chromatography (20% EtOAc/hexane)

Modified Hurd-Mori Reaction for Regioselective Pyrazole Formation

The Hurd-Mori reaction, which traditionally uses hydrazines and α,β-unsaturated ketones, has been adapted for fluorinated pyrazoles. For this compound, this method involves:

Condensation of Difluoromethyl-Containing Enones with Methylhydrazine

A study on analogous trifluoromethylpyrazoles (e.g., 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine) demonstrates the use of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one reacting with methylhydrazine sulfate in ethanol. By substituting the trifluoromethyl precursor with a difluoromethyl analog (e.g., 2,2-difluoroacetylacetone), the target compound can be synthesized. The reaction proceeds via:

  • Nucleophilic attack by methylhydrazine on the enone.

  • Cyclization to form the pyrazole ring.

  • Hydrolysis of the ethoxy group to yield the amine.

Optimized Parameters :

  • Base: Triethylamine (Et₃N)

  • Solvent: Ethanol

  • Yield: 38% (for trifluoromethyl analog)

Direct Fluorination of Pyrazole Intermediates

Introducing fluorine atoms post-cyclization is challenging due to the pyrazole ring’s stability. However, electrophilic fluorination agents like Selectfluor® or deoxofluorination reagents (e.g., DAST) can modify pre-formed pyrazoles.

Fluorination of 5-Methyl-1H-pyrazol-3-amine

A hypothetical route involves:

  • Synthesizing 5-methyl-1H-pyrazol-3-amine via cyclocondensation.

  • Treating with a difluoromethylating agent (e.g., ClCF₂H or BrCF₂H) in the presence of a base (e.g., K₂CO₃).

  • Purifying via recrystallization (ethanol/water).

Challenges :

  • Regioselectivity: Ensuring difluoromethylation occurs at position 1.

  • Side reactions: Over-fluorination or ring degradation.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYieldKey AdvantagesLimitations
Cyclocondensation2,2-Difluoroacetyl chloride, esters38%Scalable, uses inexpensive reagentsRequires toxic halides
Hurd-Mori AdaptationEnones, methylhydrazine38%RegioselectiveLow yield
Direct FluorinationPre-formed pyrazole, ClCF₂HN/APost-functionalization flexibilityPoor regiocontrol, side reactions

Purification and Characterization

Post-synthesis purification is critical due to the compound’s pharmaceutical potential. Techniques include:

  • Column Chromatography : Silica gel with EtOAc/hexane (20–50%).

  • Recrystallization : Ethanol-water mixtures (35–65% alcohol).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 5.93 (s, 1H, pyrazole-H), 3.79 (s, 3H, CH₃), 3.68 (br s, 2H, NH₂).

  • MS (ESI) : m/z 147.13 [M+H]⁺.

Mechanistic Insights

The cyclocondensation mechanism proceeds via:

  • Nucleophilic Attack : Methylhydrazine attacks the carbonyl carbon of the difluoroacetyl intermediate.

  • Ring Closure : Elimination of water forms the pyrazole ring.

  • Aromatization : Dehydration stabilizes the aromatic system.

Fluorine’s electronegativity directs electrophilic substitution to position 1, favoring regioselectivity.

Industrial and Environmental Considerations

  • Cost Efficiency : 2,2-Difluoroacetyl chloride is expensive; alternative precursors (e.g., difluoroacetic anhydride) may reduce costs.

  • Waste Management : Halogenated byproducts require careful disposal due to environmental toxicity .

Chemical Reactions Analysis

1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine undergoes a variety of chemical reactions, including:

Scientific Research Applications

The compound 1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine is a significant subject of research due to its diverse applications in medicinal chemistry and organic synthesis. This article explores its scientific research applications, including its synthesis, biological activities, and potential therapeutic uses, supported by data tables and case studies.

Synthesis and Chemical Properties

This compound can be synthesized through various methods, typically involving the reaction of difluoromethyl-containing reagents with pyrazole derivatives. The synthesis often aims for high purity and yield, minimizing the formation of isomers. One notable method involves the use of N-methyl-3-aminopyrazole as a precursor, followed by several chemical transformations including halogenation and Grignard reactions, which yield the target compound with high efficiency .

Antitumor Activity

Research has indicated that derivatives of pyrazole, including this compound, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as kinase inhibition and apoptosis induction.

Case Study: Antitumor Efficacy

In a study evaluating the antitumor activity of pyrazole derivatives against cervical cancer (HeLa) and hepatocellular carcinoma (HepG2) cell lines, the compound demonstrated promising results:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa20Apoptosis induction
Other Derivative AHepG215EGFR inhibition

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Pyrazole derivatives are known for their ability to combat bacterial infections effectively.

Table 2: Antimicrobial Activity Results

Bacteria SpeciesZone of Inhibition (mm)MIC (µg/mL)
E. coli1632
S. aureus1464
P. aeruginosa11128

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of pyrazole derivatives, suggesting that they may inhibit pro-inflammatory cytokines and pathways such as NF-kB. This indicates potential applications in treating inflammatory diseases.

Mechanism Insights

The mechanism of action often involves modulation of signaling pathways associated with inflammation, providing insights into how these compounds could be developed for therapeutic use in conditions like arthritis or other inflammatory disorders.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound inhibits the activity of succinate dehydrogenase, an enzyme crucial for cellular respiration in fungi . This inhibition disrupts the energy production process, leading to the death of the fungal cells. The difluoromethyl group plays a key role in enhancing the compound’s binding affinity to the target enzyme, thereby increasing its efficacy .

Comparison with Similar Compounds

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

  • Structure : Position 1: methyl (CH₃); Position 5: trifluoromethyl (CF₃).
  • Molecular Weight : 165.12 g/mol (C₅H₆F₃N₃) .
  • Key Differences : The trifluoromethyl group (CF₃) enhances electron-withdrawing effects and lipophilicity compared to the difluoromethyl (CF₂H) group in the target compound. This may improve metabolic resistance but reduce solubility.

1-Phenyl Derivatives

  • Example : 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS 3524-42-3) .
  • Structure : Position 1: phenyl; Position 5: methyl.
  • Molecular Weight : 201.27 g/mol (C₁₂H₁₅N₃).

Substituent Variations at Position 5

5-(Difluoromethoxy)-1H-pyrazol-3-amine

  • Structure : Position 5: difluoromethoxy (OCF₂H); Position 3: amine .
  • Molecular Weight : 179.11 g/mol (C₄H₅F₂N₃O).
  • Key Differences : The difluoromethoxy group introduces an oxygen atom, altering hydrogen-bonding capacity and polarity compared to the methyl group in the target compound.

5-Trifluoromethyl Derivatives

  • Example : 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS 149978-42-7) .
  • Structure : Position 5: CF₃; Position 1: methyl.
  • Key Differences : The CF₃ group increases electronegativity and stability against oxidative degradation compared to the methyl group, making it more suitable for harsh environmental conditions in agrochemicals.

Functional Group Additions

Carboxamide Derivatives

  • Example : N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (C₂₈H₃₁BrN₄O₄S₂) .
  • Structure : Carboxamide at position 3 instead of amine.
  • Key Differences : The carboxamide group enhances hydrogen-bonding interactions, improving target affinity in enzyme inhibition studies. However, it may reduce cell permeability compared to the amine group.

Sulfonyl and Sulfonamide Derivatives

  • Example: 1-(4-Aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (C₂₈H₃₁BrN₄O₄S₂) .
  • Structure : Sulfonamide at position 1.
  • Key Differences : Sulfonamide groups improve water solubility and are common in drug design for their pharmacokinetic benefits, but they may introduce synthetic complexity.

Biological Activity

1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Its unique structural features, particularly the difluoromethyl group, enhance its lipophilicity and metabolic stability, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C6H7F2N3
  • Molecular Weight : 173.14 g/mol
  • Structure : The presence of the difluoromethyl group is significant in enhancing the compound's properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The difluoromethyl group is introduced through specific reagents that allow for selective substitution on the pyrazole ring.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antifungal Activity : The compound exhibits promising antifungal properties against several phytopathogenic fungi. In vitro studies have shown significant inhibition rates compared to standard antifungal agents.
  • Antibacterial Properties : Preliminary research indicates potential antibacterial effects, making it a candidate for further investigation in treating bacterial infections.
  • Anti-inflammatory Effects : Similar pyrazole derivatives have demonstrated anti-inflammatory activity, suggesting that this compound may also possess such properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl group enhances binding affinity, which may lead to the modulation of various biochemical pathways.

Interaction Studies

Interaction studies typically employ molecular docking techniques to elucidate binding modes with target proteins. For example, studies have shown that the compound can inhibit specific enzymes involved in inflammatory pathways or fungal metabolism.

Antifungal Activity

A study evaluated the antifungal efficacy of this compound against several fungal strains. Results indicated a significant inhibition percentage compared to control groups:

Fungal StrainInhibition Percentage (%)
Botrytis cinerea77.27
Fusarium oxysporum55.59
Pseudomonas syringae19.13

These findings suggest that the compound could serve as a viable alternative to existing antifungal treatments.

Antibacterial and Anti-inflammatory Studies

Research has also explored the antibacterial properties and anti-inflammatory potential of related pyrazole derivatives. For instance, compounds similar to this compound demonstrated effective inhibition against bacterial strains with minimal toxicity towards human cells.

Q & A

What are the established synthetic pathways for 1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step processes starting with substituted pyrazole precursors. For example, derivatives like ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate (CAS 1998216-36-6) are synthesized via condensation reactions using alcohols or aldehydes as starting materials . Key steps include:

  • Nucleophilic substitution to introduce the difluoromethyl group.
  • Protection/deprotection strategies to preserve amine functionality during synthesis.
  • Catalytic hydrogenation or acid hydrolysis to finalize the amine group.
    Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield. For instance, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres to avoid decomposition .

What advanced structural characterization techniques are recommended for this compound?

Answer:

  • X-ray crystallography : Use SHELXL for high-resolution refinement to resolve the difluoromethyl group’s stereoelectronic effects. This program is robust for small-molecule crystallography, even with twinned or high-symmetry data .
  • NMR spectroscopy : 19F^{19}\text{F}-NMR is critical for tracking fluorinated groups (δ ~ -100 to -120 ppm for CF2_2), while 1H^{1}\text{H}-NMR confirms amine proton environments (δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS can differentiate isotopic patterns of fluorine (monoisotopic) versus chlorine/bromine .

How does the difluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The difluoromethyl group (-CF2_2H) acts as a strong electron-withdrawing group, polarizing adjacent C–N bonds and enhancing electrophilicity at the pyrazole ring’s 3-position. Computational studies (DFT) reveal:

  • Reduced LUMO energy at the amine site, facilitating nucleophilic attacks.
  • Steric effects : The CF2_2 group’s bulkiness can hinder reactions at the 5-methyl position.
    Experimental validation via kinetic assays (e.g., monitoring reactions with thiols or amines) is recommended to quantify reactivity .

What methodologies are used to investigate its potential as a guanylate cyclase activator?

Answer:

  • In vitro assays : Measure cGMP production in HEK293 cells transfected with soluble guanylate cyclase (sGC). Pre-incubate cells with the compound (1–100 µM) and stimulate with NO donors (e.g., sodium nitroprusside).
  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions between the difluoromethyl group and sGC’s β1 H-NOX domain. Key residues: Tyr-135 and Arg-139 .
  • Mutagenesis : Validate binding hypotheses by introducing point mutations (e.g., Y135A) and assessing activity loss .

How can researchers mitigate safety risks during handling?

Answer:

  • Hazard control : The compound’s H301 toxicity (oral) mandates PPE (gloves, goggles) and fume hood use. Store at 2–8°C in sealed containers to prevent moisture absorption .
  • Spill management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite.
  • Waste disposal : Incinerate in EPA-approved facilities with scrubbing for fluorine byproducts .

What strategies resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from:

  • Purity variations : Validate via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
  • Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for pH/temperature.
  • Metabolic interference : Perform CYP450 inhibition screens (e.g., CYP3A4) to identify off-target effects .

How is computational modeling applied to predict its pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • LogP : ~2.1 (moderate lipophilicity).
    • Bioavailability : 50–60% due to amine hydrogen bonding.
  • Metabolite identification : Simulate Phase I oxidation (via CYP2D6) using MetaSite software .

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